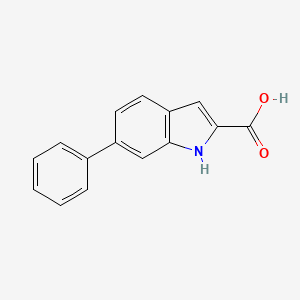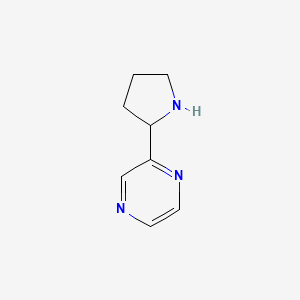
2-(Pyrrolidin-2-yl)pyrazine
Übersicht
Beschreibung
“2-(Pyrrolidin-2-yl)pyrazine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has an empirical formula of C9H12N2 and a molecular weight of 148.20 .
Synthesis Analysis
The synthesis of compounds similar to “2-(Pyrrolidin-2-yl)pyrazine” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . For example, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .Molecular Structure Analysis
The pyrrolidine ring in “2-(Pyrrolidin-2-yl)pyrazine” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in “2-(Pyrrolidin-2-yl)pyrazine” can be functionalized, for example, through proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-2-yl)pyrazine” is a solid compound . It has a molecular weight of 148.20 and a density of 1.042 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Synthesis
2-(Pyrrolidin-2-yl)pyrazine and its analogues play a significant role in coordination chemistry. Studies like those by Cook et al. (2013) and Wang et al. (2007) explore the synthesis of complex ligands and their coordination with metals like iron(II) and cobalt(II), leading to the creation of novel compounds with unique properties like low-spin iron complexes and linear heptacobalt(II) metal string complexes. These complexes show potential in areas like catalysis and materials science (Cook et al., 2013); (Wang et al., 2007).
Pharmaceutical and Agrochemical Applications
Higashio and Shoji (2004) discuss the use of nitrogen-containing heterocyclic compounds, like 2-(Pyrrolidin-2-yl)pyrazine, in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are integral in creating various pharmaceutical ingredients, herbicides, and insecticides (Higashio & Shoji, 2004).
Synthesis of Electroconductive Polymers
Another application area is in the synthesis of electroconductive polymers. Pyrrolidine derivatives, as part of the broader family of nitrogen-containing heterocycles, have been noted for their potential in producing conductive materials like polypyrrole, which has garnered interest for its electronic properties and potential in various technological applications (Higashio & Shoji, 2004).
Material Science and Crystallography
In the field of crystallography, compounds such as 2-(Pyrrolidin-2-yl)pyrazine are studied for their structural characteristics. Neels and Stoeckli-Evans (2006) analyzed the crystal structure of a related compound, providing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding material properties (Neels & Stoeckli-Evans, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7(10-3-1)8-6-9-4-5-11-8/h4-7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILWNGVMGQILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



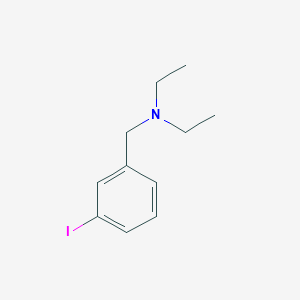

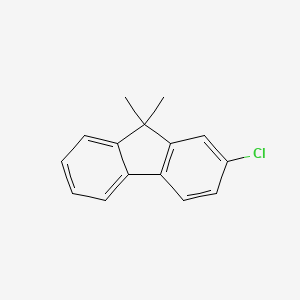
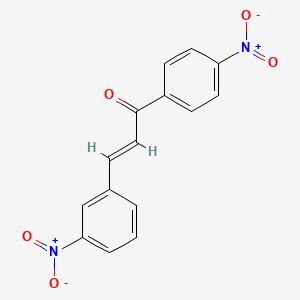

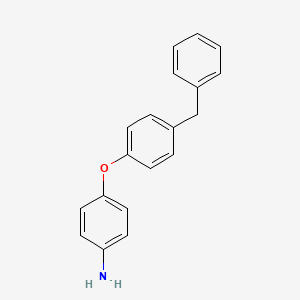
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
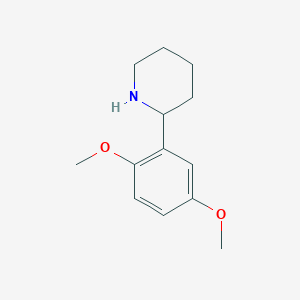
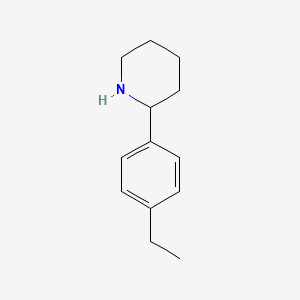
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)
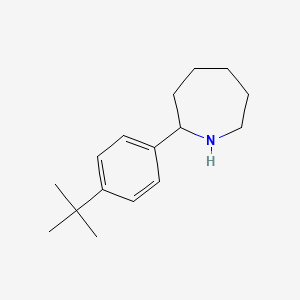
![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)

